N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
Description
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group and a 4-methoxy-3-methylbenzenesulfonamide moiety. The presence of fluorine and methoxy groups may enhance binding affinity and metabolic stability, as seen in related compounds .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S2/c1-16-14-21(10-12-23(16)31-2)32(27,28)25-19-7-11-22-17(15-19)4-3-13-26(22)33(29,30)20-8-5-18(24)6-9-20/h5-12,14-15,25H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCFARPGSRFPGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide involves a multi-step synthesis process. Key steps include sulfonylation, cyclization, and functional group protection/deprotection. Typical conditions involve using reagents such as sulfonyl chlorides, quinoline derivatives, and various catalysts under controlled temperature and pH settings to ensure selective reactions.
Industrial Production Methods: On an industrial scale, the synthesis may be optimized for yield and efficiency. This involves scaling up reaction volumes, using continuous flow reactors, and ensuring stringent quality control to produce the compound at high purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to modify its functional groups.
Reduction: Reductive conditions can be applied to alter sulfonyl functionalities.
Substitution: Aromatic substitution reactions can modify the benzene rings, introducing new substituents or replacing existing ones.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions. Conditions are tailored to maintain the integrity of the compound while achieving the desired transformation.
Major Products: The major products depend on the specific reaction. For example, oxidation can yield sulfone derivatives, while substitution can produce a variety of substituted benzene rings.
Scientific Research Applications
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide is used extensively in:
Chemistry: As a reagent in synthetic chemistry for producing complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for therapeutic potential, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound's mechanism of action involves interacting with molecular targets such as enzymes or receptors. This interaction can inhibit or modulate biological pathways, leading to therapeutic effects. Its sulfonyl and methoxy groups are key functional moieties that confer activity, binding to active sites and altering biological processes.
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Tetrahydroquinoline vs. Tetrahydroisoquinoline (): The compound in , N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide, shares a tetrahydroisoquinoline core but differs in substituents (cyclopropylethyl, trifluoroacetyl vs. fluorobenzenesulfonyl). The tetrahydroquinoline scaffold in the target compound may confer distinct conformational flexibility and steric effects compared to the isoquinoline analog .
- Pyrazolo[3,4-d]pyrimidin Core (): The compound in -(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, features a pyrazolo-pyrimidine core instead of tetrahydroquinoline. This aromatic system likely enhances π-π stacking interactions, whereas the tetrahydroquinoline’s saturated ring may improve solubility .
Substituent Effects
Fluorinated Groups:
Both the target compound and ’s N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide (338953-98-3) include 4-fluorobenzenesulfonamide groups. Fluorine’s electronegativity and lipophilicity can enhance membrane permeability and target binding .Methoxy and Methyl Groups ():
N-(4-Methoxyphenyl)benzenesulfonamide () highlights the role of methoxy groups in modulating electronic properties and hydrogen bonding. The target compound’s 4-methoxy-3-methyl substitution may further optimize steric and electronic interactions compared to simpler analogs .
Table 1: Key Properties of Comparable Compounds
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